Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate
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Overview
Description
Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate is a complex organic compound with a molecular formula of C17H17ClN2O3S. This compound is characterized by the presence of a pyridine ring, a chloroaniline moiety, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with carbonyl-containing reagents to form the intermediate compound. This intermediate is then reacted with 2-pyridinyl sulfanyl propanoate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate
- 1-{(E)-[2-(2-{2-[(4-chloroanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}-2-naphthyl benzoate
- 4-{(E)-[2-(2-{2-[(4-chloroanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-butoxybenzoate
Uniqueness
Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
ethyl 2-[5-[(4-chlorophenyl)carbamoyl]pyridin-2-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-3-23-17(22)11(2)24-15-9-4-12(10-19-15)16(21)20-14-7-5-13(18)6-8-14/h4-11H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKAFSWFVKTRCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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